Fluorescent DOTAP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

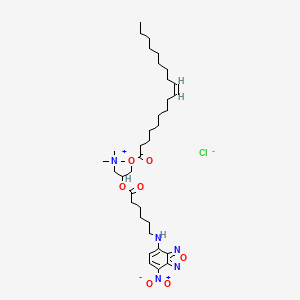

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a cationic lipid widely used in gene transfection applications. It is often labeled with a fluorophore, such as nitrobenzoxadiazole (NBD), to facilitate tracking and visualization in biological systems. This compound is known for its efficiency in delivering nucleic acids into cells, making it a valuable tool in molecular biology and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane is synthesized through the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of fluorescent 1,2-dioleoyl-3-trimethylammonium-propane involves large-scale esterification reactions, followed by purification steps to ensure high purity and quality. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane primarily undergoes reactions typical of cationic lipids, including interactions with negatively charged molecules such as nucleic acids. It can form stable complexes with DNA and RNA, facilitating their delivery into cells .

Common Reagents and Conditions

The formation of complexes with nucleic acids often involves the use of buffers and other stabilizing agents to maintain the integrity of the lipid-nucleic acid complexes. Conditions such as pH and ionic strength are carefully controlled to optimize the efficiency of transfection .

Major Products Formed

The major products formed from the reactions involving fluorescent 1,2-dioleoyl-3-trimethylammonium-propane are lipid-nucleic acid complexes, which are used for gene delivery applications .

Scientific Research Applications

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane has a wide range of applications in scientific research:

Chemistry: Used in the study of lipid-nucleic acid interactions and the development of new transfection reagents.

Medicine: Plays a crucial role in gene therapy, where it is used to deliver therapeutic genes to target cells.

Industry: Employed in the production of lipid nanoparticles for drug delivery systems, including mRNA vaccines.

Mechanism of Action

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane exerts its effects by forming complexes with negatively charged nucleic acids through electrostatic interactions. These complexes are then taken up by cells via endocytosis. Once inside the cell, the lipid-nucleic acid complexes facilitate the release of the nucleic acids into the cytoplasm, where they can exert their biological effects .

Comparison with Similar Compounds

Similar Compounds

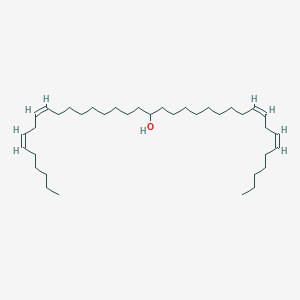

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with 1,2-dioleoyl-3-trimethylammonium-propane to enhance transfection efficiency.

1,2-dioleoyl-3-dimethylammonium-propane (DODAP): Another cationic lipid used for gene delivery, with similar properties to 1,2-dioleoyl-3-trimethylammonium-propane.

Cholesterol: Frequently combined with 1,2-dioleoyl-3-trimethylammonium-propane to improve the stability of lipid nanoparticles.

Uniqueness

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane is unique due to its high efficiency in forming stable complexes with nucleic acids and its ability to be tracked and visualized in biological systems through its fluorescent labeling .

Properties

Molecular Formula |

C36H60ClN5O7 |

|---|---|

Molecular Weight |

710.3 g/mol |

IUPAC Name |

trimethyl-[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl]azanium;chloride |

InChI |

InChI=1S/C36H60N5O7.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-33(42)46-29-30(28-41(2,3)4)47-34(43)24-21-19-22-27-37-31-25-26-32(40(44)45)36-35(31)38-48-39-36;/h12-13,25-26,30,37H,5-11,14-24,27-29H2,1-4H3;1H/q+1;/p-1/b13-12-; |

InChI Key |

XDKRQAPVOCOOGF-USGGBSEESA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one](/img/structure/B10856888.png)

![(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one](/img/structure/B10856912.png)

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856924.png)

![N-(2-Fluorobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10856934.png)

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)

![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)